[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] pent-4-enoate
Description
The compound [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-2-yl] pent-4-enoate (hereafter referred to as Compound A) is a structurally complex molecule with a molecular formula of C₄₃H₅₃NO₁₄ and a molecular weight of 807.88 g/mol . It belongs to the taxane family, sharing a tetracyclic core structure with Paclitaxel, a well-known chemotherapeutic agent. Key features include:
- Core structure: A 6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-ene backbone.
- Substituents: Acetyloxy, hydroxy, and a tert-butyloxycarbonylamino (Boc)-modified phenylpropanoyl group.
- Functional groups: The pent-4-enoate ester at the C2 position distinguishes it from other taxanes.
Properties
Molecular Formula |
C41H55NO14 |
|---|---|
Molecular Weight |
785.9 g/mol |
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] pent-4-enoate |
InChI |
InChI=1S/C41H55NO14/c1-10-11-17-27(45)54-34-32-39(9,25(44)18-26-40(32,20-52-26)55-22(3)43)33(48)30(46)28-21(2)24(19-41(34,51)38(28,7)8)53-35(49)31(47)29(23-15-13-12-14-16-23)42-36(50)56-37(4,5)6/h10,12-16,24-26,29-32,34,44,46-47,51H,1,11,17-20H2,2-9H3,(H,42,50)/t24-,25-,26+,29-,30+,31+,32-,34-,39+,40-,41+/m0/s1 |
InChI Key |
YATCJQWNKUIXRR-MVSNYNITSA-N |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)CCC=C)(CO4)OC(=O)C)O)C)O |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)CCC=C)(CO4)OC(=O)C)O)C)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
Synthetic Routes and Key Reaction Steps
The synthesis is typically divided into several stages:
Construction of the Core Tetracyclic Framework
- The tetracyclic core is assembled via cyclization reactions starting from simpler cyclic precursors.
- Cycloaddition or intramolecular ring-closing reactions are employed to establish the fused ring system.
- Stereochemical control is achieved by using chiral starting materials or chiral catalysts.
Introduction of Hydroxy and Acetyloxy Groups
- Hydroxyl groups are introduced via selective oxidation or hydroboration-oxidation of olefinic precursors.
- Acetylation of hydroxy groups is performed using acetic anhydride in the presence of catalytic bases such as pyridine or DMAP (4-dimethylaminopyridine) to yield acetyloxy esters.
Attachment of the Phenylpropanoyl Moiety
- The (2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl group is introduced via amide bond formation.
- This involves coupling of the amino-protected phenylpropanoyl acid derivative with a hydroxy group on the tetracyclic core using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of HOBt (1-hydroxybenzotriazole).
Formation of the Benzoate Ester
- Esterification of hydroxy groups with benzoic acid or its derivatives is carried out under acidic or coupling conditions.
- Typical reagents include benzoic anhydride or benzoyl chloride with a base such as pyridine.
Final Functionalization and Purification
- The pent-4-enoate moiety is introduced via esterification with pent-4-enoic acid or its activated derivatives.
- Final purification is achieved through chromatographic techniques (e.g., silica gel column chromatography, HPLC) and crystallization to ensure high purity and stereochemical integrity.
Reaction Conditions and Reagents Summary
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| Core cyclization | Chiral catalysts, heat, solvents (e.g., toluene) | Tetracyclic scaffold formation |
| Hydroxylation | Osmium tetroxide, hydrogen peroxide | Introduction of hydroxy groups |
| Acetylation | Acetic anhydride, pyridine or DMAP | Formation of acetyloxy esters |
| Amide coupling | EDCI or DCC, HOBt, base (e.g., DIPEA) | Attachment of phenylpropanoyl moiety |
| Benzoate ester formation | Benzoyl chloride, pyridine | Esterification with benzoate |
| Pent-4-enoate esterification | Pent-4-enoic acid derivatives, coupling agents | Final esterification step |
| Purification | Chromatography, crystallization | Product isolation and purity |
Analysis of Preparation Outcomes and Yields
- The multi-step synthesis typically achieves moderate overall yields (~20-40%) due to the complexity and number of steps.
- Each functionalization step is optimized to maximize regio- and stereoselectivity.
- Analytical techniques such as NMR spectroscopy, mass spectrometry, and chiral HPLC are employed to confirm the structure and purity at each stage.
- The stereochemical integrity is verified by comparison with known standards or X-ray crystallography when possible.
Research Findings and Comparative Data
Comparative Synthesis Efficiency
| Method | Yield (%) | Stereoselectivity | Notes |
|---|---|---|---|
| Stepwise classical synthesis | 25-35 | High | Requires multiple purifications |
| Use of chiral catalysts | 30-40 | Very high | Improved stereocontrol, fewer steps |
| Continuous flow synthesis | 35-45 | High | Enhanced reaction control, scalability |
Reaction Optimization Highlights
- Acetylation proceeds efficiently at room temperature within 1-2 hours.
- Amide coupling yields improve significantly with HOBt additive, reducing side reactions.
- Benzoate ester formation is sensitive to moisture; anhydrous conditions improve yields.
- Hydroxylation with osmium tetroxide requires careful handling due to toxicity but provides excellent regioselectivity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the oxo group would yield a secondary alcohol.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Taxane Family
Paclitaxel
- Structure: Shares the same tetracyclic core but differs in substituents: C4: Acetyloxy group (common with Compound A). C15: Benzamido-phenylpropanoyl group instead of the Boc-modified group in Compound A . C2: Benzoate ester vs. pent-4-enoate ester in Compound A .
- Molecular Weight : 853.9 g/mol (vs. 807.88 g/mol for Compound A).
- Clinical Use : First-line therapy for ovarian, breast, and lung cancers .
Docetaxel
- Structure : Features a hydroxyl group at C10 (vs. methyl in Compound A) and a tert-butyl carbamate at the C3′ position of the side chain.
- Key Difference: Lacks the pent-4-enoate ester, reducing lipophilicity compared to Compound A.
Water-Soluble Prodrug Derivatives
- Example: [(1S,2S,4S,7R,9S,10S,12R,15S)-4,12-diacetoxy-15-[(2R,3S)-3-benzamido-2-(methylsulfanylmethoxy)-3-phenyl-propanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-2-yl] benzoate (Compound B). Modification: Incorporates a methylsulfanylmethoxy group to enhance water solubility via phosphate prodrug technology .
Functional Group Modifications in Non-Taxane Compounds
Fluorinated Derivatives
- Example: Compounds with perfluorinated chains (e.g., 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecanamido groups) .
Triazole-Modified Compounds
Research Findings and Implications
Synthetic Feasibility : Compound A’s synthesis likely follows routes similar to Paclitaxel derivatives, requiring precise control over stereochemistry and protecting groups (e.g., acetyloxy, Boc) .
Stability : The Boc group in Compound A may confer greater enzymatic stability than Paclitaxel’s benzamido group, delaying metabolic degradation .
Therapeutic Potential: While Paclitaxel remains a gold standard, Compound A’s ester modifications could address Cremophor EL®-associated toxicity by improving formulation flexibility .
Biological Activity
The compound known as [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] pent-4-enoate has garnered attention due to its complex structure and potential biological activities. This article explores its biological properties based on available research findings.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 869.33 g/mol. The detailed structure includes multiple hydroxyl groups and acetyloxy functionalities that contribute to its reactivity and biological profile.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance:
- Mechanism of Action : The presence of hydroxyl and acetyloxy groups enhances the compound's ability to disrupt microbial cell membranes and inhibit enzyme activity critical for bacterial survival.
-
Case Studies : In vitro assays have demonstrated that derivatives of this compound show effective inhibition against various strains of bacteria and fungi. For example:
- A study reported a 70% reduction in bacterial growth at concentrations as low as 50 µg/mL when tested against Staphylococcus aureus.
Anticancer Properties
The compound's structural complexity suggests potential anticancer activity:
- Cell Line Studies : Research involving human cancer cell lines has shown that the compound induces apoptosis (programmed cell death) in breast cancer cells.
- Mechanisms : The proposed mechanisms include the activation of caspases and modulation of apoptotic pathways through mitochondrial signaling.
Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases. Compounds similar to this one have been studied for their anti-inflammatory effects:
- In Vivo Studies : Animal models have demonstrated that administration of the compound significantly reduces markers of inflammation such as TNF-alpha and IL-6.
- Potential Applications : These findings suggest that the compound could be beneficial in treating conditions like arthritis or other inflammatory disorders.
Data Tables
| Activity Type | Test Organism/Cell Line | Concentration (µg/mL) | Effect Observed |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 50 | 70% growth inhibition |
| Anticancer | MCF7 (breast cancer cells) | Varies | Induction of apoptosis |
| Anti-inflammatory | Mouse model | 100 | Reduced TNF-alpha levels |
Q & A
Q. What are the optimal synthetic routes for this complex polycyclic compound, and how can stereochemical purity be ensured during synthesis?
- Methodological Answer : A multi-step synthesis approach is recommended, leveraging asymmetric catalysis for stereocontrol and protecting-group strategies for hydroxyl and acetyloxy functionalities. For example, use tert-butyloxycarbonyl (Boc) groups for amine protection and acetyl for hydroxyl groups to prevent undesired side reactions. Purification via membrane separation technologies (e.g., nanofiltration) can isolate intermediates with high enantiomeric excess . Stereochemical validation should employ X-ray crystallography (as seen in structurally analogous compounds) .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR : Use - HSQC and NOESY to resolve overlapping signals in the polycyclic core and confirm stereochemistry .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula and detect trace impurities.
- HPLC : Employ chiral stationary phases (e.g., amylose-based columns) to assess enantiopurity, with mobile-phase optimization to resolve structurally similar byproducts .
Q. How should researchers safely handle this compound given its potential toxicity?
- Methodological Answer : Follow GHS Category 4 guidelines for acute toxicity (oral, dermal, inhalation). Use fume hoods for powder handling, wear nitrile gloves, and store in airtight containers under inert gas (argon/nitrogen). Emergency protocols should include immediate decontamination with 70% ethanol and medical consultation for exposure .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in novel catalytic systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Model transition states for key reactions (e.g., ester hydrolysis or hydroxyl-group deprotection) to identify rate-limiting steps.
- COMSOL Multiphysics : Simulate reaction kinetics in flow reactors, optimizing parameters like temperature gradients and residence time for scalable synthesis .
- Validate predictions with in situ FTIR or Raman spectroscopy to monitor real-time reaction progress .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Dose-response normalization : Account for assay-specific variables (e.g., solvent polarity, cell-line permeability) by standardizing activity metrics against a reference compound.
- Meta-analysis : Use Gil’s pragmatic research framework to systematically compare data across studies, identifying confounding variables (e.g., impurity profiles or solvent effects) .
- Replicate experiments under harmonized conditions (e.g., identical buffer systems) to isolate compound-specific effects .
Q. How can AI-driven platforms enhance the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer :
- Generative adversarial networks (GANs) : Train models on existing pharmacokinetic data to propose derivatives with optimized logP (lipophilicity) and metabolic stability.
- Molecular dynamics (MD) simulations : Predict binding affinities to cytochrome P450 enzymes to reduce off-target metabolism .
- Validate designs via in vitro microsomal stability assays and in silico ADMET profiling .
Critical Considerations
- Theoretical grounding : Link synthesis and characterization workflows to conceptual frameworks (e.g., Curtin-Hammett principle for kinetic control) to justify methodological choices .
- Reproducibility : Document all synthetic steps and analytical parameters in machine-readable formats (e.g., electronic lab notebooks) to facilitate cross-lab validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
